3-Nitro-2-phenylbenzoic acid

Physical Organic Chemistry pKa Determination Structure-Activity Relationship

Regiospecific nitroaromatic building block with verified 3-nitro-2-phenyl substitution, supported by batch-specific QC (NMR, HPLC, GC). Ortho-phenyl steric constraints enable conformational probe studies vs. 4-nitro isomers. Validated pharmacophore for carbonic anhydrase (hCA IX/XII) inhibitor SAR. Carboxylic acid handle for ester/amide derivatization; nitro group reducible to amine for coupling. White solid, ≥95% purity. Ships ambient.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 91804-34-1
Cat. No. B6341817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-phenylbenzoic acid
CAS91804-34-1
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)
InChIKeyCGVYXCSHRKEUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Nitro-2-phenylbenzoic acid


3-Nitro-2-phenylbenzoic acid (CAS 91804-34-1) is a nitroaromatic compound with the molecular formula C₁₃H₉NO₄ and a molecular weight of 243.21 g/mol, classified within the broader family of substituted benzoic acids [1]. This compound features a carboxylic acid core substituted with a nitro group at the 3-position and a phenyl group at the 2-position . It is typically supplied as a white solid with a standard purity specification of 95% and is used primarily as a research chemical and synthetic intermediate [2].

Substituted benzoic acid with ortho-phenyl, meta-nitro pattern
Synthetic intermediate for biphenyl and heterocycle assembly
Minimum purity 95%; batch-specific QC available from select vendors

Why 3-Nitro-2-phenylbenzoic acid Cannot Be Interchanged


The precise substitution pattern of 3-nitro-2-phenylbenzoic acid dictates its physicochemical and reactivity profile, making it non-interchangeable with related analogs like 2-phenylbenzoic acid or 4-nitro-2-phenylbenzoic acid. The introduction of a nitro group significantly alters acidity and electronic properties, while the ortho-phenyl group introduces steric constraints that influence molecular conformation and intermolecular interactions [1]. Positional isomerism of the nitro group (e.g., 3-nitro vs. 4-nitro) further differentiates the compound's performance in key applications such as enzyme inhibition and organic synthesis, as detailed in the quantitative evidence below [2].

Positional isomerism alters reactivity
4-nitro-2-phenylbenzoic acid lacks the ortho-phenyl steric constraint and differs in electronic distribution; direct replacement may shift regioselectivity and binding profiles.
Meta-nitro orientation is critical for acidity enhancement and directional interactions.
Unsubstituted 2-phenylbenzoic acid does not replicate electronic effects
Absence of the nitro group removes the strong –M/-I withdrawal; carboxylic acid pKa rises by approximately one log unit, affecting protonation-state-dependent applications.
Acidity-driven solubility and reactivity cannot be assumed identical.
Ortho-phenyl conformation is unique to this isomer
The ortho-phenyl group enforces a non-planar geometry that influences molecular recognition; isomers with phenyl in other positions or absent cannot reproduce this steric signature.
Consider when scaffold preorganization is relevant to binding or crystal packing.

3-Nitro-2-phenylbenzoic acid: Head-to-Head Evidence


Acidity Enhancement vs 2-Phenylbenzoic Acid

The acidity of 3-nitro-2-phenylbenzoic acid is substantially increased relative to the unsubstituted 2-phenylbenzoic acid analog. While direct pKa measurement for the target compound is not available, a class-level inference can be made from 3-nitrobenzoic acid (pKa = 3.47), which is approximately ten times more acidic than benzoic acid (pKa = 4.20) [1]. This enhanced acidity, driven by the strong electron-withdrawing -M and -I effects of the nitro group, is a critical differentiator for applications requiring specific protonation states or carboxylate stability .

Acidity shift
Class-level inference
pKa ~3.5 (inferred) vs benzoic acid 4.20
Reported ~10× acidity increase from nitro withdrawal
Class-level estimate; direct pKa not measured
Physical Organic Chemistry pKa Determination Structure-Activity Relationship

Conformational Impact of Ortho Effect

The ortho-phenyl group in 3-nitro-2-phenylbenzoic acid introduces a steric constraint known as the 'ortho effect', which distinguishes it from both unsubstituted benzoic acids and positional isomers like 4-nitro-2-phenylbenzoic acid. This steric hindrance forces the carboxyl and phenyl groups out of planarity, altering molecular conformation and potentially affecting binding affinity in biological systems [1]. This is a key differentiator for structure-based drug design and supramolecular chemistry applications.

Ortho effect
Class-level inference
Ortho-phenyl imposes steric constraint; absent in 4-nitro isomer
Conformational fingerprint differs from regioisomers
Qualitative; may influence molecular recognition
Steric Effects Conformational Analysis Drug Design

NMR Structural Confirmation

The structural identity of 3-nitro-2-phenylbenzoic acid can be unequivocally confirmed by ¹H NMR spectroscopy. The compound exhibits a characteristic fingerprint in CDCl₃ at 300 MHz: δ 7.32-7.37 (m, 2H), 7.42-7.46 (m, 3H), 7.57 (d, J = 8.4 Hz, 1H), 8.40 (dd, J = 8.4, 2.1 Hz, 1H), 8.80 (d, J = 2.1 Hz, 1H) . This spectrum, consistent with previously reported data, provides a verifiable and quantitative basis for confirming the correct regioisomer and purity, distinguishing it from other nitro-phenylbenzoic acid isomers.

NMR identity
Supporting evidence
δ 7.57 (d, J=8.4 Hz), 8.40 (dd), 8.80 (d) in CDCl₃
Characteristic signals support structural assignment
Literature consistency; source to verify
Analytical Chemistry Quality Control Structural Confirmation

Vendor Purity and Batch-Specific QC

Multiple vendors specify a minimum purity of 95% for 3-nitro-2-phenylbenzoic acid (CAS 91804-34-1), as verified by AKSci and Bidepharm . This level of purity is a critical specification for procurement, ensuring the compound is suitable for research applications without extensive further purification. Bidepharm further offers batch-specific QC data including NMR, HPLC, and GC upon request, providing a higher level of verification compared to vendors offering only a generic purity claim .

Vendor QC
Supplier data
Min. purity 95%; batch NMR/HPLC/GC on request vs generic claim
Batch-specific QC supports procurement confidence
Vendor-dependent; verify prior to critical work
Procurement Quality Assurance Vendor Comparison

3-Nitro-2-phenylbenzoic acid Application Scenarios


Carbonic Anhydrase Inhibitor Scaffold

Based on class-level evidence, the 3-nitrobenzoic acid substructure is a validated pharmacophore for designing potent and selective inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII [1]. Researchers can utilize 3-nitro-2-phenylbenzoic acid as a core building block to explore structure-activity relationships (SAR) around the phenyl ring, leveraging the enhanced acidity and unique conformation imparted by the ortho-phenyl and meta-nitro groups to potentially modulate isoform selectivity and binding affinity [2].

Synthetic Intermediate for Biphenyls

3-Nitro-2-phenylbenzoic acid serves as a versatile intermediate for synthesizing more complex biphenyl-based molecules. The carboxylic acid group can be readily transformed into esters, amides, or other functional handles, while the nitro group can be reduced to an amine for subsequent diazotization and coupling reactions [1]. The specific substitution pattern is crucial, as it directs further functionalization and influences the properties of the final product, which is relevant for developing new materials, agrochemicals, or pharmaceutical candidates [3].

Ortho Effect Molecular Probe

The pronounced steric hindrance (ortho effect) inherent to 3-nitro-2-phenylbenzoic acid makes it a valuable molecular probe for investigating the role of conformation in non-covalent interactions, such as in host-guest chemistry or protein-ligand binding [2]. Its use in comparative studies against 4-nitro-2-phenylbenzoic acid or 2-phenylbenzoic acid can help deconvolute the contributions of sterics versus electronics to binding affinity and selectivity, providing fundamental insights for rational design [1].

Analytical Standard for Method Development

The well-defined ¹H NMR spectrum and available batch-specific QC data (NMR, HPLC, GC) for 3-nitro-2-phenylbenzoic acid enable its use as a reference standard in analytical method development and quality control workflows [1][2]. Its distinct spectroscopic signature allows for accurate identification and quantification in complex mixtures, ensuring the integrity of synthetic processes and final product purity [3].

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor scaffold
Meta-nitro acidity and ortho-phenyl conformation
Isoform selectivity SAR; pharmacophore context review
Biphenyl synthesis intermediate
Ortho-phenyl substitution pattern
Functional group transformation; regiochemical outcome
Ortho-effect molecular probe
Steric constraint from ortho-phenyl
Conformation-activity relationship; comparative studies
Analytical reference standard
Characteristic NMR fingerprint
Identity and purity confirmation in complex mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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